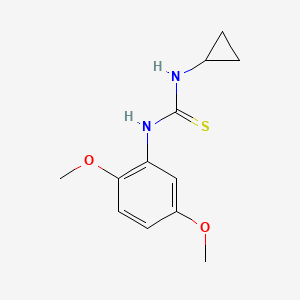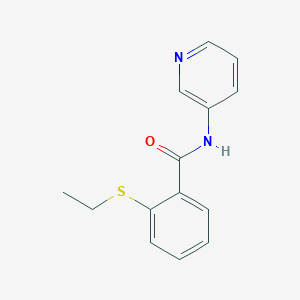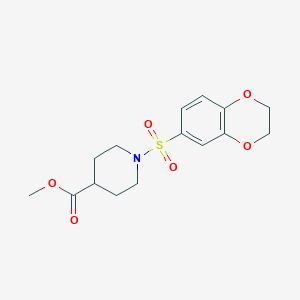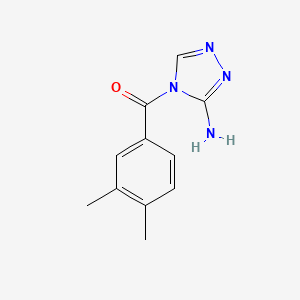
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea (CDPTU) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to act as an antagonist of the NMDA receptor, which plays a key role in the regulation of neuronal activity in the brain. By blocking the activity of this receptor, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea may be able to modulate the activity of certain ion channels and reduce the severity of seizures and chronic pain.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to reduce the perception of pain in animal models of chronic pain. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea as a research tool is its ability to modulate the activity of ion channels in the brain without causing significant toxicity or side effects. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea. One area of interest is its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on certain cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea and its potential use in the treatment of epilepsy and chronic pain. Finally, there is potential for the development of more potent derivatives of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea that may be more effective in certain experiments.
Méthodes De Synthèse
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyaniline with cyclopropyl isocyanate, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have a variety of potential scientific research applications. It has been studied for its potential use in the treatment of cancer, as well as for its ability to modulate the activity of certain ion channels in the brain. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-9-5-6-11(16-2)10(7-9)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUSLVGITWHLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)

![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)


![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)


